4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring, which is further fused to a dihydrobenzoquinolinone structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the following steps:
Ethoxylation: The ethoxy groups are introduced via ethoxylation reactions, often using ethyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The formation of the quinolinone core is accomplished through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with oxidized side chains.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the interactions of quinolinone derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 4-(3-chloro-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 4-(3-bromo-4,5-dimethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Uniqueness
The presence of both bromine and ethoxy groups in 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one distinguishes it from other similar compounds. These substituents contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO3/c1-3-27-20-12-15(11-19(24)23(20)28-4-2)18-13-21(26)25-22-16-8-6-5-7-14(16)9-10-17(18)22/h5-12,18H,3-4,13H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOXOWZFDHMYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.